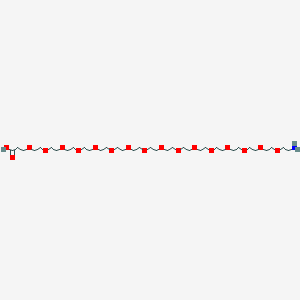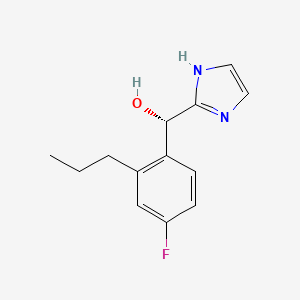
BDP 630/650 alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP 630/650 is a red emitting fluorophore matching the Cyanine5 channel. The dye is useful for fluorescence polarization assays. It is also remarkably photostable. The terminal alkyne group can be conjugated with various azides by copper catalyzed Click chemistry.
Applications De Recherche Scientifique
Organic Solar Cells
- Novel A-D-A type small molecules with BODIPY (BDP) linked through alkynyl were designed for use in bulk heterojunction solar cells. These molecules exhibit extended molecular absorption, high molar extinction coefficients, and strong fluorescence quenching, contributing to improved solar cell performance (Liao et al., 2017).
Photophysical Properties and Stability
- Research on benzodipyrenes (BDPs) synthesized through alkyne benzannulation focused on their photophysical properties and photostability. These compounds, related to pentacene-based polycyclic aromatic hydrocarbons, demonstrated good stability and distinct absorbance features (Yang et al., 2018).
Photophysical Properties of BODIPY-C60 Dyad
- A study on a BODIPY (BDP) donor and fullerene (C60) acceptor dyad revealed insights into photoinduced electron transfer and energy transfer processes. This research is pivotal in understanding the photophysical properties of BDP-based materials (Tran et al., 2020).
Hydroformylation Processes
- Research involving [Rh(H)(CO)2(BDP)] and its interaction with styrene at low temperatures provided valuable insights into the formation of rhodium alkyl and acyl complexes, which are key intermediates in rhodium-catalyzed hydroformylation (Nelsen et al., 2013).
Visualization of Lipophagy
- A study demonstrated the use of a supramolecular FRET pair, including boron-dipyrromethene 630/650-adamantylammonium (BDP-AdA), to visualize lipophagy, a type of organelle-specific autophagy. This research contributes to the field of selective autophagy investigation (Lee et al., 2021).
Mitochondrial Imaging
- Mito-BDP 630, a water-soluble BODIPY dye, was designed for high-resolution mitochondrial imaging. It offers a photostable and low-toxicity alternative for monitoring mitochondrial morphologies in living cells, surpassing commercial dyes like Mito Tracker Red (Wang et al., 2021).
Dye Sensitized Solar Cell (DSSC) Applications
- A BODIPY-porphyrin triad was synthesized for DSSC applications. The triad showed potential in solar cells, indicating the viability of BDP-based materials in renewable energy technologies (Galateia et al., 2015).
Organometallic Reactions
- Research on the catalytic nucleophilic additions of terminal alkynes highlighted efficient methods for synthesizing alkynes, crucial in various chemical applications, including organic and medicinal chemistry (Li, 2010).
Photonic Systems
- The development of new hybrid organic-inorganic dyes, integrating BDP chromophores with cubic octasilsesquioxane, led to efficient and photostable materials for potential use in optoelectronic devices (Pérez‐Ojeda et al., 2011).
Charge Carrier Mobility in Conjugated Polymers
- Studies on alternating donor-acceptor polymers with benzodipyrrolidone (BDP) demonstrated high and balanced ambipolar charge transport, crucial for applications in organic field-effect transistors (Pruissen et al., 2014).
Boron-Boron Triple Bond Synthesis
- The successful synthesis of a compound with a boron-boron triple bond, analogous to alkynes, expanded the understanding of homoatomic triple bonds and their potential applications in materials science (Braunschweig et al., 2012).
Multichromophoric Arrays in OPVs
- A study using a multichromophoric array (BDP-Por) in organic photovoltaic cells showed enhanced photocurrent and efficiency, contributing to the development of high-performance renewable energy devices (Erwin et al., 2015).
Fluorescent Chemosensor for Al3+ Imaging
- PSI-BDP, a fluorescent chemosensor for Al3+ imaging in living cells, was developed based on through-bond energy transfer. This chemosensor demonstrated high selectivity and sensitivity, crucial for studying the effects of Al3+ in biological systems (Kang et al., 2013).
Propriétés
Formule moléculaire |
C26H20BF2N3O2S |
|---|---|
Poids moléculaire |
487.33 |
Nom IUPAC |
(E)-2-(4-(2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)-N-(prop-2-yn-1-yl)acetamide |
InChI |
InChI=1S/C26H20BF2N3O2S/c1-2-15-30-26(33)18-34-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-24(25-4-3-16-35-25)32(22)27(28,29)31(20)21/h1,3-14,16-17H,15,18H2,(H,30,33)/b8-5+ |
Clé InChI |
DQTUTMHFRQVZSG-VMPITWQZSA-N |
SMILES |
O=C(NCC#C)COC1=CC=C(C=C1)/C=C/C2=[N+](C(C=C2)=CC3=CC=C(C4=CC=CS4)N35)[B-]5(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)
![[(2R,3S)-1-[[(2R)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-methylamino]-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl] (2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propanoate](/img/structure/B1192207.png)
![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)

